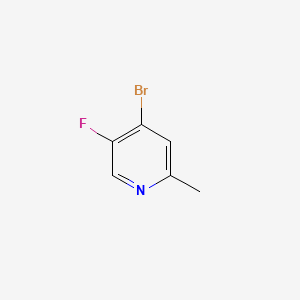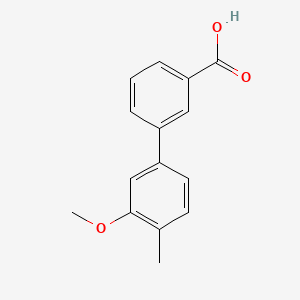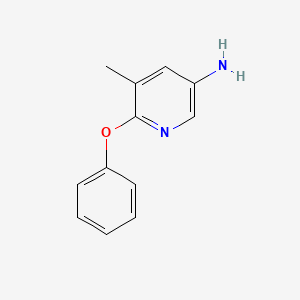
5-Methyl-6-phenoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-phenoxypyridin-3-amine: is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol This compound is a derivative of pyridine, featuring a phenoxy group at the 6-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenoxypyridin-3-amine typically involves the following steps:
Nitration and Reduction: The starting material, 5-methyl-6-nitropyridin-3-amine, is subjected to nitration followed by reduction to yield the corresponding amine.
Phenoxylation: The amine is then reacted with phenol under suitable conditions to introduce the phenoxy group at the 6-position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by phenoxylation using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methyl-6-phenoxypyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in substitution reactions, particularly at the phenoxy group, to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Reduced amines or other hydrogenated compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Polymer Production: The compound is employed in the production of specialty polymers with unique characteristics.
Agrochemicals: It is explored for its potential use in the development of new agrochemical agents.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-phenoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 5-Methyl-2-phenoxypyridin-3-amine
- 6-Methyl-5-phenoxypyridin-3-amine
- 5-Methyl-6-phenoxypyridin-2-amine
Comparison:
- Structural Differences: The position of the phenoxy and methyl groups varies among these compounds, leading to differences in their chemical and physical properties.
- Unique Properties: 5-Methyl-6-phenoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
5-methyl-6-phenoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h2-8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRATGHWFXGPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734395 |
Source


|
| Record name | 5-Methyl-6-phenoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248608-03-8 |
Source


|
| Record name | 5-Methyl-6-phenoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

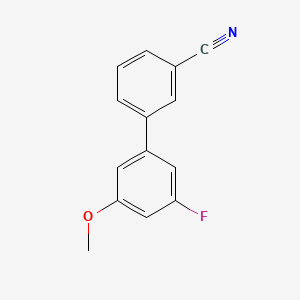
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)
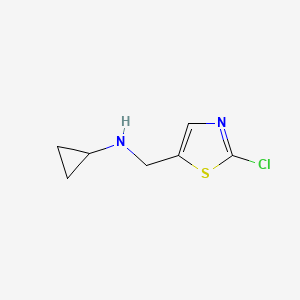
![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)
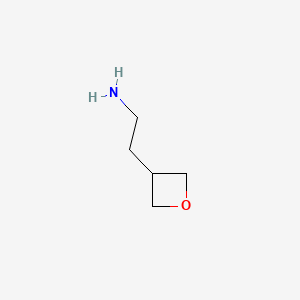
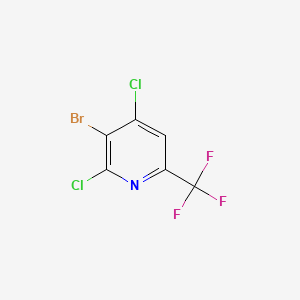
![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)

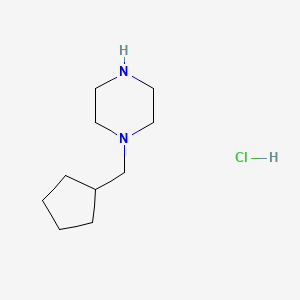
![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)
